molecular formula C9H16ClNO B1621682 2-Chloro-1-(2-ethylpiperidin-1-yl)ethanone CAS No. 76395-72-7

2-Chloro-1-(2-ethylpiperidin-1-yl)ethanone

Cat. No. B1621682
CAS RN: 76395-72-7
M. Wt: 189.68 g/mol
InChI Key: VZNWFNUBOBSJLK-UHFFFAOYSA-N
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Description

“2-Chloro-1-(2-ethylpiperidin-1-yl)ethanone” is a chemical compound with the CAS Number: 76395-72-7 . It has a molecular weight of 189.68 . The IUPAC name for this compound is 1-(chloroacetyl)-2-ethylpiperidine .


Molecular Structure Analysis

The InChI code for “2-Chloro-1-(2-ethylpiperidin-1-yl)ethanone” is 1S/C9H16ClNO/c1-2-8-5-3-4-6-11(8)9(12)7-10/h8H,2-7H2,1H3 . The InChI key is VZNWFNUBOBSJLK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2-Chloro-1-(2-ethylpiperidin-1-yl)ethanone” is a liquid at room temperature .

Scientific Research Applications

Synthetic Chemistry

  • The development of environmentally benign TEMPO-catalyzed alcohol oxidation systems showcases an application in creating efficient, sustainable chemical reactions. This research highlights the use of recyclable hypervalent iodine(III) reagents in the oxidation of alcohols to carbonyl compounds, underscoring the importance of green chemistry practices in organic synthesis (Xiao‐Qiang Li & Chi Zhang, 2009).

Enzymatic Catalysis

  • The enzymatic process for synthesizing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital chiral intermediate for Ticagrelor, exemplifies the application in producing pharmaceutical intermediates. The process demonstrates high conversion and enantiomeric excess, highlighting the potential of enzyme catalysis in industrial applications for creating high-purity chiral compounds (Xiang Guo et al., 2017).

Material Science

  • Research on the synthesis and characterization of iron and cobalt dichloride complexes with heteroaromatic ligands points to applications in catalysis, particularly for ethylene reactivity. This study provides insights into the design of metal complexes for use in polymerization and oligomerization processes, which are critical in the production of polymers (Wen‐Hua Sun et al., 2007).

Biotransformation

  • A study on the biotransformation of 2-chloro-1-(2,4-dichlorophenyl)ethanone to a chiral intermediate of Miconazole by a new Acinetobacter sp. isolate showcases the application of microbial biocatalysis in the pharmaceutical industry. This process emphasizes the utility of biocatalysis in achieving high enantioselectivity and yield, presenting an environmentally friendly alternative for synthesizing chiral drugs (Yan-Li Miao et al., 2019).

Safety And Hazards

This compound is classified as dangerous according to the GHS05 pictogram . The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

properties

IUPAC Name

2-chloro-1-(2-ethylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO/c1-2-8-5-3-4-6-11(8)9(12)7-10/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNWFNUBOBSJLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399699
Record name 2-Chloro-1-(2-ethylpiperidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(2-ethylpiperidin-1-yl)ethanone

CAS RN

76395-72-7
Record name 2-Chloro-1-(2-ethylpiperidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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